molecular formula C20H28N2O3S B14979115 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide

Cat. No.: B14979115
M. Wt: 376.5 g/mol
InChI Key: ROSZGOASATXGOO-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with two methyl groups at positions 4 and 3. A 4-methylphenylsulfonyl group is attached at position 3, while the propanamide moiety is linked to position 2 of the pyrrole ring. The N-atom of the pyrrole is substituted with a 2-methylpropyl (isobutyl) group. Its synthesis likely involves multi-step functionalization of the pyrrole ring, sulfonation, and amidation. Crystallographic characterization of such compounds often employs programs like SHELXL for refinement and ORTEP-III for visualization .

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]propanamide

InChI

InChI=1S/C20H28N2O3S/c1-7-18(23)21-20-19(15(5)16(6)22(20)12-13(2)3)26(24,25)17-10-8-14(4)9-11-17/h8-11,13H,7,12H2,1-6H3,(H,21,23)

InChI Key

ROSZGOASATXGOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and other substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to sulfonamide- and amide-containing derivatives reported in the literature. Below is a detailed comparison with two closely related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Molecular Formula C₂₃H₃₀N₂O₃S C₂₁H₂₁NO₄S C₂₄H₂₃N₅O₅S
Molecular Weight 414.56 g/mol 383.46 g/mol 493.53 g/mol
Core Structure Pyrrole ring with dimethyl, sulfonyl, and isobutyl substituents Naphthalene ring with methoxy and sulfonyl groups Dioxoisoindolinyl and pyridinyl-sulfamoyl groups
Functional Groups Propanamide, sulfonyl, methylphenyl, isobutyl Propanamide, sulfonyl, methoxynaphthyl Pentanamide, sulfamoyl, dioxoisoindolinyl, pyridinyl
Melting Point Not reported 228–230 °C Not reported
Synthesis Yield Not reported 46% 76%
IR Peaks (cm⁻¹) Expected: N-H (~3298), C=O (~1658), aromatic (~1518), sulfonyl (~1336, 1165) Observed: N-H (3298), C=O (1658), aromatic (1597, 1518), sulfonyl (1336, 1165) Not explicitly reported
Elemental Analysis Not reported Calculated: C (65.78%), H (5.52%); Found: C (63.9%), H (5.25%) Calculated: C (58.59%), H (4.81%); Found: C (58.41%), H (4.70%)

Key Findings:

Structural Variations: The target compound’s pyrrole core distinguishes it from the naphthalene () and dioxoisoindolinyl () backbones. The 4-methylphenylsulfonyl group in the target compound differs from the methylsulfonylphenyl group in and the pyridinyl-sulfamoyl group in . Sulfamoyl groups () may exhibit greater hydrogen-bonding capacity due to the –NH moiety.

Synthesis Efficiency :

  • The lower yield (46%) in compared to 76% in suggests that naphthalene functionalization or sulfonation steps may pose synthetic challenges absent in dioxoisoindolinyl derivatives.

Spectroscopic and Analytical Data :

  • Both the target compound and the naphthalene derivative () share IR peaks for N-H , C=O , and sulfonyl groups, but the absence of methoxy or ether peaks (e.g., 1257 cm⁻¹ in ) in the target compound highlights functional group differences .
  • Discrepancies in elemental analysis (e.g., C: 63.9% found vs. 65.78% calculated in ) may indicate residual solvents or incomplete purification , a common issue in sulfonamide syntheses.

Crystallographic Characterization :

  • Programs like SHELXL (used for small-molecule refinement ) and ORTEP-III (for structure visualization ) are critical for resolving the complex stereoelectronic effects introduced by sulfonyl and amide groups in these compounds.

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